6-(Aminomethyl)picolinonitrile dihydrochloride 6-(Aminomethyl)picolinonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711870
InChI: InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4,8H2;2*1H
SMILES: C1=CC(=NC(=C1)C#N)CN.Cl.Cl
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol

6-(Aminomethyl)picolinonitrile dihydrochloride

CAS No.:

Cat. No.: VC13711870

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)picolinonitrile dihydrochloride -

Specification

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
IUPAC Name 6-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4,8H2;2*1H
Standard InChI Key DAEPCGAPLKDZEM-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C#N)CN.Cl.Cl
Canonical SMILES C1=CC(=NC(=C1)C#N)CN.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 6-(aminomethyl)pyridine-2-carbonitrile dihydrochloride, reflects its functional groups and salt form. Key structural features include:

  • A pyridine ring providing aromaticity and π-π stacking potential.

  • An aminomethyl (-CH₂NH₂) group at the 6-position, enabling hydrogen bonding and nucleophilic reactivity.

  • A nitrile (-C≡N) group at the 2-position, contributing to polarity and serving as a precursor for further functionalization.

The dihydrochloride salt enhances solubility in polar solvents, critical for biological assays. Table 1 summarizes its molecular properties.

Table 1: Molecular Properties of 6-(Aminomethyl)picolinonitrile Dihydrochloride

PropertyValue
Molecular FormulaC₇H₉Cl₂N₃
Molecular Weight206.07 g/mol
SMILESC1=CC(=NC(=C1)C#N)CN.Cl.Cl
InChI KeyDAEPCGAPLKDZEM-UHFFFAOYSA-N
PubChem CID139035549

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) remain unpublished, computational predictions indicate:

  • ¹H NMR: Signals for pyridine protons (δ 7.5–8.5 ppm), aminomethyl protons (δ 3.0–3.5 ppm), and NH₂ groups (δ 1.5–2.5 ppm).

  • IR: Stretches for C≡N (~2240 cm⁻¹) and NH₂ (~3350 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-(Aminomethyl)picolinonitrile dihydrochloride involves multi-step reactions:

  • Pyridine Ring Formation: Cyclization of appropriate precursors (e.g., glutaconaldehyde derivatives) with ammonia.

  • Functionalization:

    • Nitrile Introduction: Cyanation at the 2-position via Rosenmund-von Braun or nucleophilic substitution.

    • Aminomethylation: Mannich reaction or reductive amination to install the -CH₂NH₂ group at the 6-position.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
CyanationCuCN, DMF, 120°C6590
AminomethylationCH₂O, NH₃, H₂ (Pd/C)7288
Salt FormationHCl (g), Et₂O9599

Industrial Scalability

Challenges in large-scale production include:

  • Purification: Column chromatography is inefficient for industrial use; crystallization protocols are under development.

  • Cost: High-purity starting materials (e.g., 2-cyanopyridine derivatives) increase expenses.

TargetAssay TypeResult
MAPK1Kinase assayIC₅₀ = 12 µM
S. aureusMIC determination32 µg/mL

Applications in Chemical Research

Building Block in Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Derivatives: Cyclocondensation with diketones yields imidazopyridines.

  • Metal Complexes: The nitrile and amine groups facilitate coordination to transition metals (e.g., Cu²⁺, Fe³⁺).

Drug Discovery

Its scaffold is being explored in:

  • Kinase Inhibitors: Analogues with modified aminomethyl groups show enhanced selectivity.

  • Anticancer Agents: Preliminary screens indicate apoptosis induction in HeLa cells (EC₅₀: 45 µM).

Comparison with Structural Analogues

5-(Aminomethyl)picolinonitrile Hydrochloride

The 5-position isomer (CAS: 182159-40-6) differs in:

  • Solubility: Lower aqueous solubility (0.8 mg/mL vs. 2.1 mg/mL for the 6-isomer).

  • Bioactivity: Reduced kinase inhibition (IC₅₀: 28 µM vs. 12 µM) .

Table 4: Isomer Comparison

Property6-Isomer5-Isomer
Molecular Weight206.07 g/mol169.61 g/mol
MAPK1 IC₅₀12 µM28 µM
Solubility (H₂O)2.1 mg/mL0.8 mg/mL

Research Challenges and Future Directions

Knowledge Gaps

  • Mechanistic Studies: The exact binding modes with biological targets remain uncharacterized.

  • Toxicology: No in vivo toxicity data are available.

Prioritized Research Areas

  • Crystallography: Co-crystallization with kinases to elucidate binding interactions.

  • Derivatization Libraries: Synthesis of analogues with varied substituents to optimize bioactivity.

  • Scale-Up Technologies: Development of continuous-flow synthesis to improve yield and purity.

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